![molecular formula C19H18N4O2 B5524541 2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone and related compounds involves multiple steps, including acylation, cyclization, and substitution reactions. These processes are crucial for attaching different functional groups to the phthalazinone core, thereby modifying its chemical and biological properties. For example, the introduction of a pyridyl group has been shown to be necessary for in vivo thromboxane A2 synthetase-inhibitory activity (Yamaguchi et al., 1994).

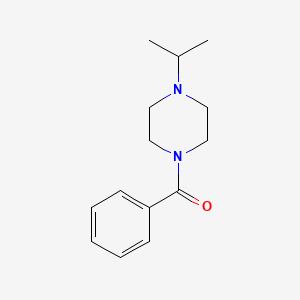

Molecular Structure Analysis

The molecular structure of this compound and similar phthalazinone derivatives has been analyzed using various spectroscopic techniques such as FT-IR, UV, 1H, and 13C NMR. These studies provide insights into the conformational stability, electronic transitions, and chemical environment of the atoms within the molecule. For instance, detailed analysis using Density Functional Theory (DFT) and Time-Dependent DFT calculations has characterized the theoretical molecular geometry and spectroscopic properties, highlighting the importance of the phthalazinone core's structural features (Sroczyński & Malinowski, 2017).

Chemical Reactions and Properties

Phthalazinone derivatives undergo a variety of chemical reactions, including condensation with secondary amines, cyanoethylation, and reactions with acrylonitrile to afford different products. These reactions are influenced by the substituents present on the phthalazinone core, which can affect the reactivity and the outcome of the reactions. The synthesis and reactivity of these compounds are essential for exploring their potential applications and understanding their mechanism of action (Mustafa et al., 1964).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Anti-inflammatory Applications

Research has highlighted the synthesis of heterocyclic compounds utilizing citrazinic acid, aiming to develop anti-inflammatory agents. This approach involves the creation of pyridines, pyrimidinones, and oxazinones, showcasing the versatility of heterocyclic frameworks in medicinal chemistry for therapeutic purposes, including anti-inflammatory activities (Amr, Sabry, & Abdulla, 2007).

Dual-activity Antiasthmatic Agents

Another study discusses the synthesis and pharmacological evaluation of phthalazinone derivatives, focusing on their dual activities as thromboxane A2 synthetase inhibitors and bronchodilators. This research underscores the potential of phthalazinone compounds in developing novel antiasthmatic medications, highlighting the importance of the phenyl moiety and the 3-pyridyl group in their activities (Yamaguchi et al., 1994).

Analgesic, Anticonvulsant, and Antiparkinsonian Agents

A series of fused oxazinone, pyrimidinone, and thiopyrimidinone derivatives were synthesized for their potential as analgesic, anticonvulsant, and antiparkinsonian agents. This line of research demonstrates the broad therapeutic applications of heterocyclic compounds, indicating the capacity for chemical modifications to yield diverse pharmacological activities (Amr, Hegab, Ibrahiem, & Abdulla, 2003).

Eigenschaften

IUPAC Name |

2-[2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-18(22-11-5-9-17(22)16-8-3-4-10-20-16)13-23-19(25)15-7-2-1-6-14(15)12-21-23/h1-4,6-8,10,12,17H,5,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSNSDIOPMLAML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)